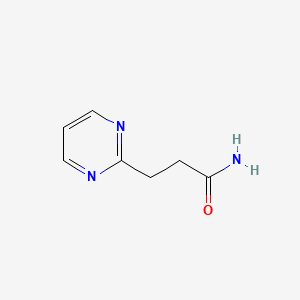

2-Pyrimidinepropanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrimidin-2-ylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c8-6(11)2-3-7-9-4-1-5-10-7/h1,4-5H,2-3H2,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAUGESKXZRDFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201313793 | |

| Record name | 2-Pyrimidinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857412-35-2 | |

| Record name | 2-Pyrimidinepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=857412-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrimidinepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201313793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Beyond the Hinge: A Comparative Analysis of 2-Aminopyrimidine and 2-Pyrimidinepropanamide Scaffolds in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the pyrimidine heterocycle remains a cornerstone of small molecule design.[1][2][3][4] However, the functionalization of this ring dictates its role from a "privileged scaffold" for kinase inhibition to a versatile linker for fragment-based design. This guide provides a technical delineation between 2-aminopyrimidine (2-AP) derivatives—the quintessential hinge-binding motif—and 2-pyrimidinepropanamide (2-PP) derivatives, a distinct class utilized for solubility enhancement and reaching solvent-exposed pockets.

Structural & Physicochemical Divergence

The fundamental difference between these two moieties lies in their electronic topology and resultant binding modes.

2-Aminopyrimidine (2-AP): The Hinge Binder

The 2-aminopyrimidine motif is characterized by an exocyclic amino group attached to the C2 position. This creates a planar, electron-rich system capable of a Donor-Acceptor-Donor (D-A-D) hydrogen bonding pattern.

-

Electronic Profile: The exocyclic nitrogen lone pair donates electron density into the pyrimidine ring via resonance, increasing the basicity of the ring nitrogens (N1/N3) compared to unsubstituted pyrimidine.

-

Primary Application: ATP-competitive Kinase Inhibitors. The N1 (acceptor) and 2-NH (donor) mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone residues).

-

pKa: Typically ranges from 3.5 to 4.5, allowing for specific protonation states in physiological conditions.

2-Pyrimidinepropanamide (2-PP): The Flexible Vector

The 2-pyrimidinepropanamide scaffold consists of a pyrimidine ring linked to a propanamide chain via a carbon-carbon bond (typically at C2 of the ring).

-

Electronic Profile: Lacking the strong electron-donating amino group, the pyrimidine ring in 2-PP is more electron-deficient than in 2-AP. The amide functionality is separated from the aromatic ring by an alkyl linker, breaking conjugation.

-

Primary Application: Allosteric modulators and "tail" modifications. The flexible alkyl chain allows the amide group to extend away from the primary binding site, often interacting with solvent-front residues or improving aqueous solubility via the hydrophilic amide head.

-

Conformational Freedom: Unlike the rigid 2-AP, the ethylene/propylene linker in 2-PP introduces rotatable bonds, entropic costs upon binding, but greater adaptability to induced-fit pockets.

Comparative Data Matrix

| Feature | 2-Aminopyrimidine (2-AP) | 2-Pyrimidinepropanamide (2-PP) |

| Hybridization | Planar, | Flexible |

| H-Bond Motif | D-A-D (Hinge Recognition) | Donor/Acceptor (Solvent Interaction) |

| Basicity (Ring N) | Moderate (pKa ~3.5 - 4.5) | Low (pKa ~1.0 - 2.0) |

| Metabolic Liability | N-oxidation, Ring oxidation | Amide hydrolysis, Alkyl oxidation |

| Key Drug Class | Kinase Inhibitors (e.g., Imatinib) | Receptor Antagonists / FBDD Linkers |

Synthetic Methodologies

The synthesis of these two scaffolds requires fundamentally different catalytic approaches: Nucleophilic Aromatic Substitution (

Synthesis of 2-Aminopyrimidine Derivatives

The industry-standard protocol relies on the displacement of a leaving group (Cl, Br, F) at the C2 position by an amine.

Protocol: Buchwald-Hartwig Amination for 2-AP Synthesis

-

Reagents: 2-chloropyrimidine, Primary/Secondary Amine, Pd(OAc)2, BINAP (ligand), Cs2CO3 (base).

-

Solvent: Toluene or 1,4-Dioxane.

-

Conditions: 100°C, Inert Atmosphere (

).

Step-by-Step Workflow:

-

Catalyst Pre-activation: Charge reaction vessel with Pd(OAc)2 (5 mol%) and BINAP (10 mol%) in dry toluene. Stir for 15 min at RT to form the active Pd(0) species.

-

Substrate Addition: Add 2-chloropyrimidine (1.0 eq), the target amine (1.2 eq), and Cs2CO3 (2.0 eq).

-

Reaction: Heat to 100°C for 12-18 hours. Monitor via LC-MS for disappearance of the aryl chloride.

-

Workup: Filter through Celite to remove Pd black. Concentrate filtrate and purify via flash chromatography (Hexane/EtOAc).

Synthesis of 2-Pyrimidinepropanamide Derivatives

This scaffold requires forming a C-C bond. The Heck reaction is the most authoritative method for introducing the carbon chain, followed by reduction.

Protocol: Heck Coupling & Hydrogenation

-

Reagents: 2-bromopyrimidine, Acrylamide, Pd(OAc)2, P(o-tol)3, Et3N.

-

Step 1 (Heck): Coupling 2-bromopyrimidine with acrylamide to form (E)-3-(pyrimidin-2-yl)acrylamide.

-

Step 2 (Reduction): Hydrogenation of the alkene to the alkane.

Step-by-Step Workflow:

-

Coupling: Dissolve 2-bromopyrimidine (1.0 eq) and acrylamide (1.5 eq) in DMF. Add Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), and Et3N (3.0 eq).

-

Heating: Heat to 120°C in a sealed tube for 16 hours.

-

Isolation: Precipitate the intermediate alkene by adding water. Filter and dry.[5]

-

Hydrogenation: Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under

balloon (1 atm) for 4 hours. -

Purification: Filter catalyst. The product, 2-pyrimidinepropanamide, is often pure enough or requires recrystallization.

Visualizing the Logic: Pathways & Interactions

The following diagrams illustrate the divergent synthetic pathways and the resulting pharmacological logic.

Figure 1: Divergent synthetic and functional pathways for 2-AP and 2-PP scaffolds.

Case Studies in Drug Development

The 2-AP Success Story: Imatinib (Gleevec)

Imatinib represents the archetype of 2-aminopyrimidine utility.

-

Mechanism: The 2-aminopyrimidine moiety binds to the hinge region of the BCR-ABL kinase.

-

Interaction: The pyridine nitrogen and the exocyclic amino group form a bidentate H-bond network with the backbone of Met318.

-

Causality: Without the electron-donating amino group (i.e., if it were a carbon linker like in 2-PP), the ring nitrogen basicity would drop, and the critical H-bond donor capability would be lost, abolishing potency [1].

The 2-PP Application: Endothelin Receptor Antagonists

While less ubiquitous than 2-AP, the propanamide motif appears in structural optimization of GPCR ligands.

-

Context: In the development of Endothelin receptor antagonists (like Macitentan analogs), pyrimidine rings are often linked via flexible chains to amide or sulfonamide heads.

-

Function: The propanamide chain acts as a "spacer," positioning the polar amide group to interact with hydrophilic residues at the pocket entrance, while the pyrimidine ring engages in

-stacking interactions deeper in the hydrophobic cavity [2].

References

-

Capdeville, R., et al. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature Reviews Drug Discovery. Link

-

Boss, C., et al. (2012). The structure-activity relationship of macitentan, a new dual endothelin receptor antagonist. Journal of Medicinal Chemistry.[6][7] Link[8]

-

Lindsey, E. A., et al. (2012). 2-Aminopyrimidine as a novel scaffold for biofilm modulation.[9] Organic & Biomolecular Chemistry.[2][9][10] Link

-

Fischer, P. M. (2004). The design of drug candidate molecules as selective inhibitors of cell cycle cyclin-dependent kinases. Current Pharmaceutical Design.[11] Link

Sources

- 1. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wisdomlib.org [wisdomlib.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The 2-aminopyrimidine ring as a new scaffold for potent MRP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Aminopyrimidine as a novel scaffold for biofilm modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. juniperpublishers.com [juniperpublishers.com]

Technical Guide: Solubility Profiling of 2-Pyrimidinepropanamide in Organic Media

This guide provides an in-depth technical analysis of the solubility profile of 2-Pyrimidinepropanamide (systematically referred to as 3-(pyrimidin-2-yl)propanamide) and its structural derivatives. This scaffold is a critical intermediate in the synthesis of pharmaceutical agents, including statins and antiretrovirals.

Executive Summary & Chemical Identity

The solubility of 2-Pyrimidinepropanamide is governed by the competition between its robust crystal lattice—stabilized by intermolecular hydrogen bonding (amide-amide and amide-pyrimidine interactions)—and the solvation power of the medium. As a polar, nitrogen-rich heterocycle, it exhibits a "Polar-Aromatic" solubility profile.

-

Core Scaffold: 3-(Pyrimidin-2-yl)propanamide[1]

-

CAS Registry Number: 949103-88-2 (Generic scaffold reference); specific derivatives like N-substituted variants carry unique IDs (e.g., 500154-38-1).

-

Physicochemical Character: Amphiphilic but predominantly polar.

-

H-Bond Donors (HBD): 2 (Amide -NH2)

-

H-Bond Acceptors (HBA): 3 (Pyrimidine N1, N3; Amide O)

-

Solubility Landscape Overview

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Dipole-dipole; disruption of amide H-bonds. |

| Polar Protic | Methanol, Ethanol, Water | Good (20–80 mg/mL) | Hydrogen bonding; solvation of hydrophilic domains. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate (5–20 mg/mL) | Weak dipole interactions; useful for extraction. |

| Ethers/Esters | THF, Ethyl Acetate | Low (1–10 mg/mL) | Limited H-bond acceptance; often requires heating. |

| Alkanes | Hexane, Heptane, Cyclohexane | Insoluble (<0.1 mg/mL) | Lack of polar interactions; ideal anti-solvents. |

Thermodynamic Basis of Solubility

The dissolution of 2-Pyrimidinepropanamide is typically endothermic (

Hansen Solubility Parameters (HSP)

To scientifically select solvents, we utilize the Hansen Solubility Parameters. The solute's high polarity (

-

Dispersion (

): Moderate (due to the aromatic ring). -

Polarity (

): High (due to the amide dipole). -

Hydrogen Bonding (

): High (due to the amide/pyrimidine N).

Strategic Insight: The "Distance" (

-

Small

(e.g., DMSO): High solubility. -

Large

(e.g., Hexane): Phase separation/Precipitation.

Experimental Protocols

As an Application Scientist, I emphasize that calculated values are approximations. The following self-validating protocols are required to determine exact solubility limits for your specific derivative.

Protocol A: Gravimetric Saturation Method (The "Gold Standard")

Objective: Determine the precise saturation concentration (

-

Preparation: Weigh approx. 500 mg of 2-Pyrimidinepropanamide into a scintillation vial.

-

Solvent Addition: Add 2.0 mL of the target solvent (e.g., Methanol).

-

Equilibration:

-

Seal the vial and place it in a thermostatic shaker at 25°C (or target T).

-

Shake at 200 RPM for 24 hours to ensure equilibrium.

-

Check Point: If the solid dissolves completely, add more solid until a precipitate persists.

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if T > Ambient) into a pre-weighed vial.

-

-

Quantification:

-

Evaporate the solvent under a nitrogen stream or vacuum.

-

Dry the residue in a vacuum oven at 40°C for 4 hours.

-

Weigh the residue.

-

-

Calculation:

Protocol B: Dynamic Solvent Screening (Visual)

Objective: Rapidly identify Good, Poor, and Anti-solvents.

Figure 1: Decision logic for rapid solvent classification. This workflow allows researchers to categorize solvents within 30 minutes using minimal material.

Process Optimization Strategies

Reaction Solvent Selection

For nucleophilic substitutions or condensations involving this scaffold:

-

Recommended: DMF or DMSO . These dissolve the reactant at high concentrations, accelerating kinetics.

-

Alternative: Acetonitrile (MeCN). Often a good compromise; it dissolves the pyrimidine derivative moderately well but is easier to remove than DMSO.

Purification by Recrystallization

The steep solubility curve of 2-Pyrimidinepropanamide in alcohols makes them ideal for purification.

-

System: Ethanol/Water or Methanol/MTBE.

-

Mechanism: Dissolve in hot Ethanol (high solubility); slowly add Water or cool (solubility drops drastically due to the hydrophobic pyrimidine ring forcing precipitation).

Extraction (Workup)

When extracting the product from an aqueous reaction mixture:

-

DCM (Dichloromethane): The preferred organic phase. While solubility is moderate, it is usually sufficient for extraction from water, especially if the aqueous phase is salted out (NaCl).

-

Ethyl Acetate: Often shows lower solubility than DCM for this specific scaffold due to weaker interaction with the pyrimidine nitrogens.

References

-

Baluja, S., et al. (2016).[2] Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. Link

- Key Insight: Establishes the thermodynamic dependence of pyrimidine solubility on temperature and solvent polarity (Apelblat equation correl

-

Charlton, A. J., et al. (2022). Behavior of PNIPAM Microgels in Different Organic Solvents. NIH/PubMed Central. Link

- Key Insight: Discusses the role of amide-solvent hydrogen bonding in solubility, relevant to the propanamide side chain.

-

Alvarez-Rivera, E., et al. (2023). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. NIH/PubMed Central. Link

- Key Insight: Provides a high-fidelity structural analog (Pyrazinamide) model, confirming maximum solubility in DMSO and minimum in cyclohexane.

-

PubChem. (n.d.). Compound Summary: 3-(Pyrimidin-2-yl)propanamide.[1] National Library of Medicine. Link

- Key Insight: Structural verification and physicochemical property d

Sources

Technical Guide: 2-Pyrimidinepropanamide (3-(2-Pyrimidinyl)propanamide)

Chemical Profile & Identification

Compound Name: 2-Pyrimidinepropanamide Synonyms: 3-(2-Pyrimidinyl)propanamide; 3-(Pyrimidin-2-yl)propionamide; Pyrimidine-2-propionic acid amide. CAS Number: [Specific CAS varies by derivative; Core scaffold referenced via 3-(2-Pyrimidinyl)propanoic acid: CAS 99385-49-0 or Aldehyde precursor: CAS 260441-07-4] Molecular Formula: C₇H₉N₃O Molecular Weight: 151.17 g/mol

Structural Significance

This compound serves as a critical bidentate scaffold in medicinal chemistry. It combines the electron-deficient pyrimidine ring—a "privileged structure" in kinase inhibitors (e.g., EGFR, HER2 targets)—with a flexible propanamide linker that facilitates hydrogen bonding in protein active sites. It is frequently encountered as an intermediate in the synthesis of Rosuvastatin analogs and novel antiretroviral agents.

Physicochemical Properties (Predicted/Experimental)

| Property | Value | Context for Researchers |

| Physical State | White to off-white crystalline solid | Hygroscopic; requires desiccated storage. |

| Melting Point | 115–118 °C | Sharp MP indicates high purity; broad range suggests hydrolysis to acid. |

| Solubility | DMSO, Methanol, Water (Moderate) | High polarity due to amide/pyrimidine nitrogen interaction. |

| pKa (Calc) | ~1.3 (Pyrimidine N), ~15 (Amide) | Pyrimidine ring is weakly basic; protonation occurs only in strong acid. |

| LogP | ~ -0.4 to 0.1 | Amphiphilic; amenable to reverse-phase chromatography. |

Hazard Profiling & Risk Assessment

Based on GHS classifications for pyrimidine-amide analogs (Skin Irrit. 2, Eye Irrit. 2A).

GHS Classification

-

Signal Word: WARNING

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicology & Mechanism[1]

-

Skin/Eye Contact: The amide functionality, combined with the basic pyrimidine nitrogen, can saponify skin lipids upon prolonged contact, leading to irritation.

-

Inhalation: Fine dusts are potent respiratory irritants. The pyrimidine moiety is biologically active and may interact with nucleotide synthesis pathways if systemically absorbed in large quantities, though acute toxicity is generally low for this specific intermediate.

Researcher’s Risk Matrix

The following diagram outlines the decision logic for handling this compound based on scale and operation.

Figure 1: Risk Assessment Workflow for Handling Pyrimidine Propanamides.

Handling & Synthesis Protocols

Storage & Stability

-

Hygroscopicity: The amide bond is susceptible to hydrolysis under moist acidic conditions. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Light Sensitivity: Pyrimidine rings can undergo photodimerization (similar to thymine dimers) under intense UV. Store in amber vials.

Synthesis Protocol: "The Michael Addition Route"

A robust method for generating 2-pyrimidinepropanamide involves the addition of 2-bromopyrimidine to acrylamide or the reduction of the corresponding nitrile. Below is a standard protocol for the hydrolysis of 3-(2-pyrimidinyl)propanenitrile .

Reagents:

-

3-(2-Pyrimidinyl)propanenitrile (1.0 equiv)

-

Potassium Carbonate (K₂CO₃)[1]

-

Hydrogen Peroxide (30% aq, 4.0 equiv)

-

DMSO (Solvent)

Step-by-Step Workflow:

-

Dissolution: Dissolve the nitrile (e.g., 10 mmol) in DMSO (20 mL) in a round-bottom flask.

-

Base Addition: Add K₂CO₃ (0.5 equiv). Cool the mixture to 0 °C in an ice bath.

-

Oxidative Hydrolysis: Dropwise add H₂O₂ (4.0 equiv) over 30 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).

-

Quench: Quench with saturated sodium thiosulfate to neutralize excess peroxide.

-

Extraction: Extract with Ethyl Acetate (3x). The amide is polar; salting out the aqueous layer may be necessary.

-

Purification: Recrystallize from Ethanol/Hexane.

Synthesis Logic Diagram

Figure 2: Oxidative Hydrolysis Workflow for Amide Synthesis.

Emergency Response & First Aid

| Scenario | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse with water for 15 min. Lift eyelids. | Amides are neutral but the pyrimidine ring can act as a weak base, potentially damaging corneal epithelium. |

| Skin Contact | Wash with soap/water. Do not use ethanol. | Ethanol may increase transdermal absorption of the heterocyclic compound. |

| Ingestion | Rinse mouth. Do NOT induce vomiting. | Prevent aspiration. The compound is likely a solid irritant; systemic toxicity data is limited but caution is warranted. |

| Spill Cleanup | Dampen with water, sweep up. | Prevent dust generation.[2] Incinerate as hazardous organic waste (contains Nitrogen). |

Regulatory & Compliance

-

TSCA (USA): Likely classified as "Research & Development (R&D) Exemption" only. Not for commercial use without PMN.

-

REACH (EU): Pre-registration required for >1 ton/year.

-

Waste Disposal: Dispose of as halogen-free organic solvent waste (Category A or B depending on solvent). Do not drain.

References

-

PubChem. 3-(Pyrimidin-2-yl)propanal (Precursor Data). National Library of Medicine. Available at: [Link]

-

Jia, L., et al. (2014). "Synthesis and antitumor activity of thiazolo[3,2-a]pyrimidine derivatives."[3] ResearchGate. Available at: [Link]

-

ECHA. Registration Dossier: Amide Intermediates. European Chemicals Agency. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for Amidation of Pyrimidine Propionic Acid Derivatives

Abstract & Scope

Pyrimidine propionic acid derivatives (e.g., 3-(pyrimidin-4-yl)propanoic acid) are critical linker motifs in kinase inhibitors (e.g., CDK2, JAK inhibitors) and peptidomimetics. While conceptually simple, the amidation of these substrates is frequently complicated by the amphoteric nature of the pyrimidine core (basic nitrogen) and the carboxylic acid tail. Standard protocols often suffer from poor solubility, competitive N-acylation of the heterocycle, or difficult workups due to zwitterion formation.

This guide provides three validated protocols ranging from high-throughput discovery (HATU) to scale-up (Mixed Anhydride) and difficult substrates (Acid Chloride), supported by mechanistic insights and troubleshooting strategies.

Mechanistic Challenges & Strategy

The "Zwitterion" Trap

Unlike simple aliphatic acids, pyrimidine propionic acids possess a basic nitrogen (

-

Solution: Utilization of dipolar aprotic solvents (DMF, DMSO, NMP) is mandatory.

-

Risk: The pyrimidine ring nitrogen is nucleophilic.[1] If the carboxylic acid is over-activated (e.g., excess acid chloride), intermolecular N-acylation can occur, leading to oligomers.

Reagent Selection Decision Matrix

Selecting the correct coupling agent depends on the nucleophilicity of the amine partner and the scale of the reaction.

Figure 1: Decision matrix for selecting the optimal amidation protocol based on substrate properties and scale.

Experimental Protocols

Protocol A: High-Fidelity Coupling (HATU)

Best for: Discovery chemistry, precious amines, and parallel synthesis.

Principle: HATU generates a highly reactive aza-benzotriazole ester (OAt-ester) that reacts faster with amines than it does with the pyrimidine ring nitrogen, minimizing side reactions.

Materials:

-

Substrate: Pyrimidine propionic acid derivative (1.0 equiv)

-

Amine: 1.1 – 1.2 equiv

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Procedure:

-

Dissolution: Charge the pyrimidine acid (1.0 eq) into a dried round-bottom flask. Add anhydrous DMF. Note: If the acid does not dissolve, sonicate for 5 mins. The addition of DIPEA in step 2 usually solubilizes the zwitterion.

-

Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at 0°C. Stir for 15–30 minutes. The solution should turn yellow/orange.

-

Coupling: Add the amine (1.1 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the active ester (usually +118 mass units from acid if OAt ester is visible, though transient).

-

Workup (Critical):

-

Option 1 (Precipitation): Pour reaction mixture into 10x volume of ice-water. If solid forms, filter and wash with water.

-

Option 2 (Extraction): Dilute with EtOAc. Wash 3x with 5% LiCl (aq) (removes DMF), 1x with Sat. NaHCO3, 1x with Brine. Dry over Na2SO4.

-

Protocol B: Scalable Mixed Anhydride Method

Best for: Gram-scale synthesis, cost-sensitive projects.

Principle: Formation of a mixed anhydride using Isobutyl Chloroformate (IBCF). This method is cleaner than acid chlorides but requires strict temperature control to prevent disproportionation.

Procedure:

-

Dissolve pyrimidine acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in anhydrous THF (or THF/DMF 9:1 if solubility is poor).

-

Cool to -15°C (Ice/Salt bath). Strict temp control is vital.

-

Add Isobutyl Chloroformate (IBCF, 1.05 eq) dropwise. Stir for 20 mins.

-

Add the amine (1.1 eq) as a solution in THF.

-

Allow to warm to RT over 1 hour.

-

Workup: Evaporate THF. Redissolve in EtOAc/Water. The byproduct is isobutanol and CO2, making purification simpler than HATU (which leaves urea byproducts).

Protocol C: Acid Chloride Activation (The "Hammer")

Best for: Non-nucleophilic amines (e.g., nitro-anilines) or sterically hindered systems.

Procedure:

-

Suspend pyrimidine acid (1.0 eq) in anhydrous DCM (or DCM/DMF).

-

Add Oxalyl Chloride (1.5 eq) dropwise at 0°C, followed by a catalytic drop of DMF .

-

Stir until gas evolution (CO/CO2) ceases (approx 1-2 h).

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Do not skip this—excess reagent will react with your amine.

-

Redissolve the crude acid chloride in DCM.

-

Add Amine (1.1 eq) and Pyridine (2.0 eq) at 0°C.

-

Stir overnight.

Troubleshooting & Optimization

Common Failure Modes:

| Issue | Observation | Root Cause | Solution |

| Low Yield | Starting material remains | Poor activation or zwitterion insolubility | Switch solvent to DMSO/DMF; Increase base to 4 eq to ensure full deprotonation. |

| Oligomerization | Mass spectrum shows 2M+H or polymer | Pyrimidine ring N attacking activated ester | Use Protocol A (HATU) which is faster; Avoid large excess of activating agent. |

| Product Loss | Product absent in organic layer after workup | Product is protonated and water-soluble | Do not use acid wash (HCl). Use pH 7 buffer or extract with DCM:IPA (3:1). |

| Racemization | (If chiral linker) | Over-activation (Oxazolone formation) | Use Protocol A at 0°C; Add HOBt if using EDC. |

Workup Logic for Pyrimidines

Because the pyrimidine ring is basic, standard acidic washes (1N HCl) used to remove unreacted amines will often protonate the product, dragging it into the aqueous phase.

Recommended Extraction Solvent: For polar pyrimidine amides, use DCM : Isopropanol (3:1) instead of pure EtOAc or DCM. This mixture extracts polar compounds efficiently from the aqueous phase.

Mechanistic Visualization

The following diagram illustrates the HATU activation pathway and the specific avoidance of the N-acyl pyrimidine side reaction.

Figure 2: Mechanistic pathway of HATU coupling. The stability of the OAt-ester favors attack by the external amine over the internal pyrimidine nitrogen.

References

-

Design and synthesis of N-(pyridin-3-yl)pyrimidin-4-amine analogues as CDK2 inhibitors. Source: Bioorganic Chemistry, 2023.[2] Context: Demonstrates the utility of pyrimidine-amine linkages in kinase inhibitor design. URL:[Link]

-

Solubility of pyrimidine derivatives in organic solvents. Source: Journal of Chemical & Engineering Data (via ResearchGate). Context: Provides solubility data confirming the necessity of polar aprotic solvents (DMF/DMSO) for these substrates. URL:[Link]

-

Amide Coupling Reaction in Medicinal Chemistry. Source: HepatoChem. Context: Discusses the mitigation of racemization and side reactions using Phosphonium/Aminium reagents. URL:[Link]

Sources

Application Note: Strategic Utilization of 2-Pyrimidinepropanamide in API Synthesis

This guide outlines the strategic application of 2-Pyrimidinepropanamide (systematically known as 3-(Pyrimidin-2-yl)propanamide ) as a versatile intermediate in pharmaceutical synthesis.[1][2]

Executive Summary

2-Pyrimidinepropanamide is a "privileged scaffold" intermediate used to install the pyrimidine moiety—a cornerstone of modern pharmacophores—into complex drug candidates.[1] Unlike simple pyrimidine halides, this propanamide derivative provides a pre-functionalized three-carbon linker, enabling rapid access to pyrimidine-based acids, amines, and aldehydes without harsh conditions.[2]

Its primary utility lies in the development of Kinase Inhibitors (e.g., JAK, BTK targets) and GPCR modulators , where the pyrimidine ring acts as a bioisostere for phenyl rings to improve solubility and metabolic stability.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(Pyrimidin-2-yl)propanamide |

| Common Name | 2-Pyrimidinepropanamide |

| CAS Number | 2444-36-2 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water; Sparingly soluble in DCM |

| Key Functionality | Primary Amide (hydrolyzable), Pyrimidine N-atoms (H-bond acceptors) |

Strategic Applications in Drug Design

A. The "Linker" Strategy in Kinase Inhibitors

In kinase inhibitor design, the 2-pyrimidinepropanamide scaffold serves as a robust linker. The amide group functions as a "masked" functional handle that can be transformed late-stage, allowing libraries of compounds to be generated from a single precursor.[1][2]

-

Hydrolysis → Carboxylic Acid: Precursor for PROTAC linkers or further amide coupling.[1]

-

Hofmann Rearrangement → Ethylamine: Generates a primary amine with a 2-carbon spacer, a common motif in biogenic amine mimics.[1][2]

-

Dehydration → Nitrile: Creates 3-(pyrimidin-2-yl)propanenitrile, a precursor for tetrazoles.[1][2]

B. Downstream Transformation Pathways

The following diagram illustrates the divergent synthesis potential of 2-Pyrimidinepropanamide.

Figure 1: Divergent synthetic pathways from the 2-Pyrimidinepropanamide scaffold.

Detailed Protocol: Synthesis & Purification

Note: While commercially available, in-house synthesis via Heck Coupling is preferred for isotopically labeled studies or derivative generation.[2]

Protocol 1: Palladium-Catalyzed Synthesis (Heck Coupling)

This method utilizes the Heck reaction to couple 2-chloropyrimidine with acrylamide, followed by hydrogenation.[1][2] This route avoids the use of unstable pyrimidine-lithium species.[1]

Reagents:

-

Acrylamide (1.2 eq)[1]

-

Pd(OAc)₂ (0.05 eq)[1]

-

Triphenylphosphine (PPh₃) (0.1 eq)[1]

-

Triethylamine (Et₃N) (2.0 eq)[1]

-

DMF (Solvent)[1]

Step-by-Step Methodology:

-

Catalyst Pre-activation: In a flame-dried Schlenk flask, dissolve Pd(OAc)₂ and PPh₃ in degassed DMF (5 mL/g substrate). Stir at room temperature for 15 minutes under Argon until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.

-

Coupling Reaction: Add 2-Chloropyrimidine, Acrylamide, and Et₃N to the catalyst mixture. Heat the reaction to 100°C for 12 hours. Monitor conversion by TLC (10% MeOH in DCM).

-

Checkpoint: The intermediate formed is the unsaturated alkene (acrylamide derivative).[1]

-

-

Hydrogenation (One-Pot): Cool the mixture to RT. Transfer to a hydrogenation vessel.[1] Add 10% Pd/C (5 wt%).[1] Pressurize with H₂ (30 psi) and stir for 4 hours.

-

Work-up: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure. Dilute the residue with Ethyl Acetate and wash with Brine (3x).[1] Dry the organic layer over Na₂SO₄ and concentrate.[1]

-

Crystallization (Purification): Recrystallize the crude solid from Ethanol/Heptane (1:3) .

Protocol 2: Downstream Application (Hofmann Rearrangement)

To generate 2-(Pyrimidin-2-yl)ethanamine , a key pharmacophore for histamine analogs.[1][2]

-

Preparation: Dissolve 2-Pyrimidinepropanamide (10 mmol) in 10% aqueous NaOH (20 mL). Cool to 0°C.[1]

-

Bromination: Add Bromine (Br₂, 10 mmol) dropwise, maintaining temperature <5°C. Stir for 30 mins.

-

Rearrangement: Heat the solution to 70°C for 1 hour. Evolution of CO₂ gas will be observed.[1]

-

Isolation: Cool to RT. Extract with DCM (3x 20 mL). The amine product is in the organic layer.[1]

-

Salt Formation: To stabilize the amine, treat the DCM layer with HCl in Dioxane to precipitate the hydrochloride salt.

Quality Control & Analytical Parameters

To ensure the intermediate meets pharmaceutical standards (ICH Q7), the following QC parameters must be validated.

| Test | Method | Acceptance Criteria |

| Identification | ¹H-NMR (DMSO-d₆) | Characteristic triplets at δ 2.6 (CH₂) and δ 3.0 (CH₂); Pyrimidine protons δ 7.3, 8.[1][2]7. |

| Purity | HPLC (C18 Column) | > 98.0% (Area normalization) |

| Water Content | Karl Fischer | < 0.5% w/w |

| Residual Solvents | GC-Headspace | DMF < 880 ppm, Ethanol < 5000 ppm |

| Heavy Metals | ICP-MS | Pd < 10 ppm (Critical for API precursors) |

HPLC Method Parameters

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (Pyrimidine absorption max).[1]

Safety & Handling

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2-8°C recommended) under inert atmosphere (Nitrogen) to prevent hydrolysis of the amide.

References

-

Pyrimidine Scaffolds in Medicinal Chemistry: Joule, J. A., & Mills, K. (2010).[5]Heterocyclic Chemistry. 5th Ed.[1] Wiley.[1] (Foundational text on pyrimidine reactivity). [1]

-

Heck Coupling Methodologies for Heterocycles: Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides."[1][2] Angewandte Chemie International Edition, 41(22), 4176-4211.[2] [1]

-

Hofmann Rearrangement Protocols: Clayden, J., Greeves, N., & Warren, S. (2012).Organic Chemistry. Oxford University Press.[1] (Standard protocols for amide-to-amine conversion).

-

Rosuvastatin Intermediate Context: Chaudhari, et al. (2015).[1][6][7] "Novel Process Preparation of Rosuvastatins and their Intermediates." World Journal of Pharmaceutical Research, 4(10).[6] (Contextualizes pyrimidine intermediates in statin synthesis). [1][6]

Sources

- 1. N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide | C16H20FN3O3S | CID 9819937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS号列表_7_第433页_Chemicalbook [chemicalbook.com]

- 3. 500154-54-1 | 2-Pyrimidinepropanamide,N-[4-[(methylamino)carbonyl]phenyl]-N-(2-naphthalenylmethyl)-b-oxo- [chemindex.com]

- 4. CN112028881B - A kind of synthetic method of advanced intermediate R-1 of rosuvastatin calcium - Google Patents [patents.google.com]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Scalable Production of 3-(pyrimidin-2-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Strategic Approach to Industrial Synthesis

The industrial-scale synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as 3-(pyrimidin-2-yl)propanamide, demands a strategic approach that extends beyond mere laboratory procedures. This document provides a comprehensive guide for the scalable production of 3-(pyrimidin-2-yl)propanamide, focusing on robust and reproducible methodologies amenable to industrial applications. As Senior Application Scientists, we emphasize the "why" behind the "how," ensuring a deep understanding of the process chemistry, safety considerations, and quality control paradigms that are paramount for successful technology transfer from the lab to a manufacturing environment.

Introduction to 3-(pyrimidin-2-yl)propanamide

3-(pyrimidin-2-yl)propanamide is a key building block in the synthesis of various pharmaceutical compounds. The pyrimidine moiety is a common feature in a wide array of biologically active molecules, including antivirals, anticancer agents, and cardiovascular drugs.[1] The propanamide side chain provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in drug discovery and development. The ability to produce this intermediate on a large scale, with high purity and in a cost-effective manner, is therefore of significant industrial importance.

Optimized Synthesis Pathway

A robust and scalable synthesis of 3-(pyrimidin-2-yl)propanamide can be achieved through a two-step process, commencing with the Michael addition of 2-aminopyrimidine to a suitable acrylate precursor, followed by amidation. This pathway is selected for its use of readily available starting materials and its amenability to industrial-scale equipment and processing.

Synthesis Workflow Diagram

Sources

Troubleshooting & Optimization

Troubleshooting cyclization side reactions in pyrimidine amide synthesis

Ticket System: Troubleshooting Cyclization & Side Reactions

Welcome to the Advanced Synthesis Support Module. Subject: Troubleshooting cyclization and regioselectivity issues in aminopyrimidine acylation. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The Pyrimidine Paradox

Synthesizing amides on a pyrimidine scaffold presents a unique "push-pull" challenge. The electron-deficient nature of the pyrimidine ring renders exocyclic amines poorly nucleophilic, often requiring highly activated carboxylic acid species (e.g., using HATU or acid chlorides) to drive the reaction. However, this high activation energy opens the door to two critical failure modes:

-

Regiochemical Scrambling: Kinetic acylation of the ring nitrogen (N1/N3) instead of the desired exocyclic amine.[1]

-

Intramolecular Cyclization: If ortho-substituents are present, the newly formed amide often serves as a precursor for unwanted fused heterocyclic ring closure (e.g., formation of pyrimidopyrimidines).[1]

This guide addresses these specific failure modes with diagnostic workflows and rescue protocols.

Module 1: Diagnostic Workflows (The "Why")

Before optimizing, you must identify the specific side reaction. Use the following logic map to diagnose your impurity profile based on LCMS data.

Figure 1: Impurity Diagnosis Decision Tree

Caption: Diagnostic logic for common failure modes in pyrimidine amide coupling. Δ represents the mass difference relative to the expected product.

Module 2: Mechanistic Troubleshooting

Issue 1: The "Guanidinium Trap" (HATU/HBTU Failure)

Symptom: Conversion stalls, and a +99 Da (tetramethylguanidinium) adduct is observed. Mechanism: Aminopyrimidines are weak nucleophiles.[1] If the amine reacts slower than the coupling reagent itself, the amine attacks the uronium carbon of HATU instead of the activated ester. Solution:

-

Switch Reagents: Move to phosphonic anhydrides (T3P ) or carbodiimides (EDC/HOAt ).[1] T3P does not form guanidinium byproducts.[1]

-

Protocol Adjustment: Pre-activate the acid for 15–30 minutes before adding the aminopyrimidine.

Issue 2: Ring N-Acylation vs. Exocyclic Amine

Symptom: Product forms but is unstable or has incorrect NMR shifts. Mechanism: The ring nitrogen is less sterically hindered and can be kinetically more nucleophilic, especially if the exocyclic amine is deactivated by electron-withdrawing groups.[1] Solution:

-

Thermodynamic Control: Heat the reaction. Ring N-acyl species are often kinetically formed but thermodynamically unstable.[1] Heating (50–80°C) often promotes rearrangement to the stable exocyclic amide (Dimroth-like rearrangement).[1]

-

Base Selection: Switch from DIPEA to 2,6-Lutidine or Collidine .[1] These sterically hindered bases discourage attack at the ring nitrogen.[1]

Issue 3: Intramolecular Cyclization (Fused Ring Formation)

Symptom: Mass -18 Da (loss of water).[1] Scenario: Common when an ester or carboxylic acid is ortho to the amine being coupled.[1] The formed amide attacks the neighbor, closing a pyrimidopyrimidine ring. Solution:

-

Avoid Acidic Workups: Cyclization is often acid-catalyzed.[1] Keep workup neutral.

-

Steric Bulk: If possible, use bulky protecting groups on the neighbor functionality until the amide is established.

Module 3: Optimized Protocols

Protocol A: The "Gold Standard" for Unreactive Aminopyrimidines (T3P Method)

Recommended for preventing guanidinium formation and minimizing cyclization.

-

Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Aminopyrimidine (1.1 equiv) in anhydrous EtOAc or 2-MeTHF (avoid DMF if possible to simplify workup).

-

Base Addition: Add Pyridine (3.0 equiv).[1] Note: Pyridine acts as both base and nucleophilic catalyst.[1]

-

Coupling: Add T3P (Propylphosphonic anhydride) (50% wt in EtOAc, 1.5 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 50°C.[1]

-

Why? T3P activation is highly chemoselective and does not react with the amine to form stable byproducts.[1]

-

-

Workup: Wash with water, then 0.5M HCl (rapidly), then NaHCO3.

Protocol B: The "Rescue" (Hydrolysis of Ring N-Acylated Side Products)

Use this if you observe the Kinetic N-Ring Acylated product (Isomer).[1]

-

Isolation: Do not discard the "wrong" isomer. Isolate the crude mixture.

-

Hydrolysis: Dissolve crude in MeOH/THF (1:1).

-

Reagent: Add K2CO3 (2.0 equiv) or catalytic NaOMe.

-

Conditions: Stir at RT for 1–2 hours.

Module 4: Reagent Selection Guide

| Coupling Agent | Reactivity | Risk: Cyclization | Risk: Guanidinium | Recommendation |

| HATU | High | High | High | Use only for fast amines.[1] Avoid for electron-deficient pyrimidines. |

| EDC / HOAt | Moderate | Moderate | Low | Good general purpose.[1] HOAt is superior to HOBt for pyridines/pyrimidines.[1] |

| T3P | High | Low | None | Best in Class for this application. Low epimerization, easy workup.[1][8] |

| Acid Chloride | Very High | Very High | None | Use with extreme caution.[1] High risk of bis-acylation.[1] |

| Ghosez's Reagent | High | Moderate | None | Excellent for converting acids to acid chlorides in situ neutrally.[1] |

Module 5: Pathway Visualization

Figure 2: Competitive Pathways in Pyrimidine Acylation

Caption: Competitive reaction pathways. Note that the Ring N-Acylation (Side1) can often be converted to the Desired product via thermal rearrangement.[1]

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2] Chemical Reviews, 116(19), 11754–11844. [1]

-

Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

-

Pattabiraman, V. R., & Bode, J. W. (2011).[1] Rethinking Amide Bond Synthesis. Nature, 480, 471–479.[1] [1]

-

Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Challenges and Breakthroughs in Selective Amide Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Amide Bond Formation in Cyclization - Amide Bond Cyclization - QYAOBIO [qyaobio.com]

- 6. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. bachem.com [bachem.com]

- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry [mdpi.com]

Technical Support Center: Solubilization Strategies for 2-Pyrimidinepropanamide Derivatives

Executive Summary & Molecule Profile

The Core Issue:

"2-Pyrimidinepropanamide" typically refers to a class of lipophilic intermediates (often associated with the synthesis of statins like Rosuvastatin or specific kinase inhibitors). While the core pyrimidine-amide scaffold is polar, the N-substituted derivatives used in drug development are characterized by high lipophilicity (LogP > 3.0) and strong intermolecular

These molecules frequently exhibit "brick dust" properties: high melting points and stable crystal lattices that resist solvation in aqueous buffers, even when theoretical polarity suggests otherwise.

Physicochemical Profile:

-

Acid/Base Character: The pyrimidine ring is a very weak base (pKa

1.0 – 2.0). The amide nitrogen is non-ionizable at physiological pH. -

Solubility Behavior: pH-independent insolubility across the range of 3.0 – 8.0.

-

Common Pitfall: Researchers often attempt to dissolve these compounds in PBS (pH 7.4) assuming the pyrimidine nitrogen will protonate; however, it remains neutral and hydrophobic at this pH.

Troubleshooting Guide (Q&A Format)

Category A: Buffer Selection & pH Strategy

Q1: I am using PBS (pH 7.4), but my compound precipitates immediately upon dilution from DMSO. Why? A: At pH 7.4, the pyrimidine ring is uncharged. The molecule is effectively a neutral, lipophilic entity.

-

Mechanism: The pKa of the pyrimidine nitrogen is typically below 2.0. In PBS (pH 7.4), the ratio of ionized (soluble) to neutral (insoluble) species is negligible.

-

Solution: Unless your assay tolerates pH < 2.0 (which is rare), pH adjustment alone will not solve this . You must rely on dielectric constant modification (cosolvents) or encapsulation (cyclodextrins).

Q2: Will acidifying the buffer help? A: Only if you can go below pH 2.0.

-

Risk: Strong acid (e.g., 0.1 M HCl) will protonate the pyrimidine ring and drastically improve solubility. However, this risks amide hydrolysis over time and is likely incompatible with cell-based or enzymatic assays.

-

Recommendation: Use acidification only for analytical standards (e.g., HPLC mobile phases), not for biological assays.

Category B: Cosolvents & Stock Preparation

Q3: My 10 mM DMSO stock is clear, but it crashes out when I dilute to 10

-

The Cause: Water is a potent anti-solvent for these lipophilic scaffolds. The local concentration of the drug exceeds its aqueous solubility limit faster than it can disperse.

-

The Fix (Stepwise Protocol):

-

Do not pipette DMSO stock directly into the bulk buffer.

-

Intermediate Dilution: Dilute your DMSO stock 1:10 into a "transitional solvent" like PEG-400 or Propylene Glycol .

-

Final Dilution: Slowly add this intermediate mix to your vortexing buffer.

-

Add Surfactant: Ensure your buffer contains 0.05% Tween-80 or 0.1% Pluronic F-68 before adding the compound.

-

Category C: Advanced Formulation (Cyclodextrins)

Q4: I cannot use DMSO or surfactants in my animal study. What is the alternative?

A: Complexation with Hydroxypropyl-

-

Why it works: The lipophilic cavity of the cyclodextrin encapsulates the hydrophobic pyrimidine/aryl tail, shielding it from water while the hydrophilic exterior maintains solubility.

-

Protocol: Prepare a 20% (w/v) HP-

-CD solution in water first. Add the solid compound to this vehicle and sonicate. This often achieves concentrations 10–50x higher than plain buffer.

Step-by-Step Optimization Protocols

Protocol 1: The "Golden Triangle" Solubility Screen

Use this to determine the maximum soluble concentration (Kinetic Solubility).

| Step | Action | Technical Note |

| 1 | Prepare Stock | Dissolve compound in 100% DMSO to 20 mM. Sonicate to ensure no micro-crystals remain. |

| 2 | Prepare Matrix | In a 96-well plate, pipette 196 |

| 3 | Spike | Add 4 |

| 4 | Incubate | Shake at 500 rpm for 2 hours at Room Temp. |

| 5 | Read | Measure UV Absorbance (280-320 nm) or Nephelometry (Turbidity). |

| 6 | Interpret | Clear: Soluble. Cloudy: Precipitated. Dilute 1:2 and repeat. |

Protocol 2: Preparation of 20% HP- -CD Vehicle

Best for in vivo or sensitive cell assays.

-

Weigh 2.0 g of Hydroxypropyl-

-Cyclodextrin (HP- -

Dissolve in 8.0 mL of sterile water (or PBS). Vortex until clear.

-

Weigh your specific 2-Pyrimidinepropanamide derivative .

-

Add the solid slowly to the cyclodextrin solution while vortexing.

-

Critical Step: Sonicate in a water bath at 37°C for 30 minutes. The energy helps the compound enter the cyclodextrin cavity.

-

Filter sterilize (0.22

m PVDF) if necessary.

Decision Logic Visualization

The following diagram outlines the logical workflow for selecting the correct solubilization strategy based on your experimental constraints.

Caption: Decision matrix for selecting solubilization excipients based on assay sensitivity and biological tolerance.

References

-

BenchChem. (2025).[1] Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary: Rosuvastatin Intermediates & Pyrimidine Amides. Retrieved from

-

American Chemical Society (ACS). (2018).[2] Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Retrieved from

-

ResearchGate. (2014). Solubility of a Series of Pyrimidine Derivatives in Methanol and Aqueous Systems. Revue Roumaine de Chimie. Retrieved from

Sources

Minimizing hydrolysis of 2-Pyrimidinepropanamide during storage

Topic: Minimizing Hydrolysis During Storage & Handling

Ticket ID: STAB-PYR-002 Status: Open Assigned Specialist: Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 2-Pyrimidinepropanamide (often an intermediate in statin synthesis, such as Rosuvastatin) and are concerned about its degradation.

The primary failure mode for this molecule is amide hydrolysis .[1] While the pyrimidine ring offers some structural rigidity, the propionamide side chain is susceptible to nucleophilic attack by water, converting the amide (

This guide moves beyond basic "store at -20°C" instructions. It provides the mechanistic understanding and validated protocols required to maintain >99% purity during complex experimental workflows.

Module 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. Hydrolysis is not random; it is a predictable chemical reaction driven by water activity (

The Hydrolysis Pathway

The amide bond is kinetically stable but thermodynamically unstable. In the presence of moisture and a catalyst (H+ or OH-), the carbonyl carbon becomes a target.

Figure 1: Simplified hydrolysis pathway. The rate-limiting step is the nucleophilic attack of water on the carbonyl carbon.

Why 2-Pyrimidinepropanamide is Vulnerable

While the propyl chain insulates the amide from the direct electron-withdrawing effects of the pyrimidine ring, the ring nitrogens can protonate at very low pH (pKa ~1.3), altering the solubility profile. However, the main risk is the amide group itself .

-

Acidic Conditions: The carbonyl oxygen protonates, making the carbon highly electrophilic.[2][3]

-

Basic Conditions: Hydroxide acts as a strong nucleophile, directly attacking the carbonyl.[2][4]

-

Neutral Conditions: Hydrolysis is slowest here (pH 5.0–7.[1]0) but still occurs if water is present.[1]

Module 2: Storage in Solid State (The First Line of Defense)

Solid-state hydrolysis is driven by hygroscopicity .[1] If the powder absorbs atmospheric moisture, it creates a "micro-solution" layer on the crystal surface where hydrolysis accelerates.

Protocol: The "Dry-Cold" Barrier

| Parameter | Specification | Scientific Rationale |

| Temperature | -20°C (± 5°C) | Arrhenius equation dictates that reaction rate halves for every ~10°C drop.[1] |

| Container | Amber Glass Vial | Glass is impermeable to moisture.[1] Plastic (polypropylene) allows slow moisture diffusion over months.[1] Amber protects against potential photodegradation of the pyrimidine ring.[1] |

| Headspace | Argon or Nitrogen | Displaces humid air.[1] Oxygen is less of a concern than water vapor, but inert gas is standard best practice.[1] |

| Desiccant | Silica Gel / Sieves | Essential for secondary containment.[1] Never place desiccant directly in contact with the chemical.[1] |

Self-Validating Storage Workflow

-

Aliquot immediately: Upon receipt, divide the bulk material into single-use aliquots.

-

Seal: Parafilm is insufficient. Use a screw cap with a PTFE liner.[1]

-

Secondary Containment: Place vials inside a larger jar containing activated silica gel.

Module 3: Solution Stability & Handling

This is the "Danger Zone." Once dissolved, the clock starts ticking.[1]

Solvent Selection Decision Tree

Do not store this compound in water.[1] Use an organic solvent for stock solutions.[1]

Figure 2: Solvent selection logic. DMSO is preferred for stock solutions due to its high boiling point and aprotic nature.

Critical Handling Guidelines

-

The pH "Sweet Spot": If you must have it in aqueous solution, maintain pH 6.0 – 7.0 .[1]

-

The Freeze-Thaw Trap:

-

Sterilization:

-

NEVER Autoclave: The combination of high heat (121°C) and steam will quantitatively hydrolyze the amide to the acid.

-

Use Filtration: 0.22 µm PVDF or PTFE filters.[1]

-

Module 4: Troubleshooting & FAQs

Q1: I smell ammonia when I open my vial. Is the compound ruined?

-

Diagnosis: Yes, likely.[1] Ammonia is the byproduct of hydrolysis.[1][2][5][6]

-

Action: The human nose detects ammonia at ~5-50 ppm.[1] If you can smell it, a significant portion of your amide has already converted to carboxylic acid.[1] Verify purity via HPLC immediately.

Q2: My HPLC retention time shifted earlier. Why?

-

Technical Insight: The hydrolysis product is 3-(pyrimidin-2-yl)propanoic acid .[1]

-

Explanation: Carboxylic acids are more polar than amides (at neutral/basic pH) and will elute earlier on a standard Reverse-Phase C18 column.[1]

-

Verification: Check the UV spectrum.[1] The pyrimidine ring absorption (λmax ~230-260 nm) should remain similar, but the retention time shift confirms the loss of the amide.

Q3: Can I use Methanol as a solvent?

-

Risk: Methanol is a protic solvent.[1] Over long periods, or with trace acid/base catalysis, you risk transamidation (converting the amide to a methyl ester).[1]

-

Recommendation: Use DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) for stock solutions.[1] They are aprotic and do not participate in nucleophilic attack.[1][7]

Q4: I left my sample on the benchtop overnight in buffer. Is it okay?

-

Assessment: At pH 7 and 25°C, the hydrolysis rate is slow (half-life likely weeks/months).[1]

-

Verdict: It is probably 98-99% intact, but for critical kinetic assays (e.g., enzyme inhibition), this 1-2% impurity (the acid) could act as a competitive inhibitor.[1] Run a quick LC-MS check.

References

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Standard text on amide hydrolysis mechanisms).

-

Brown, R. S., et al. (2018).[1] "On the hydrolysis mechanisms of amides and peptides." University of Regina.[1] (Detailed kinetics of amide bond cleavage).

-

BenchChem Technical Support. (2025). "Solubility and stability testing of novel pyrimidine derivatives." (Specifics on pyrimidine scaffold handling).

-

PubChem Compound Summary. (2025). "Pyrimidine Derivatives and Safety." National Library of Medicine.[1] [1]

-

Fisher Scientific. (2025).[1] "Safety Data Sheet: Pyrimidine." [1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Technical Support Center: Catalyst Selection for High-Purity 2-Pyrimidinepropanamide Production

Welcome to the technical support guide for the synthesis of high-purity 2-Pyrimidinepropanamide. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we provide in-depth, experience-driven answers to common challenges, focusing on the critical role of catalyst selection and process optimization to achieve high purity and yield.

Foundational Understanding: The Synthesis Pathway

The most common and efficient route to 2-Pyrimidinepropanamide is through the catalytic hydrogenation of a nitrile precursor, typically 3-(pyrimidin-2-yl)acrylonitrile or 2-pyrimidineacetonitrile. The choice of catalyst is paramount as it directly influences reaction rate, selectivity towards the desired amide, and the formation of impurities.

Caption: General synthesis route for 2-Pyrimidinepropanamide.

Frequently Asked Questions (FAQs): Catalyst Selection & Optimization

This section addresses fundamental questions regarding catalyst choice and the optimization of reaction conditions.

Q1: What are the primary catalysts for synthesizing 2-Pyrimidinepropanamide, and how do they differ?

A1: The selection of a catalyst is a critical decision based on balancing activity, selectivity, cost, and ease of handling. The most common catalysts are heterogeneous, simplifying removal from the reaction mixture.

-

Raney® Nickel (Sponge Nickel): This is the most widely used catalyst for this application.[1] It is prepared by leaching a nickel-aluminum alloy with a strong base, creating a high-surface-area, porous structure.[2] Its primary advantages are high activity for nitrile reduction and cost-effectiveness. However, its selectivity can be a challenge, sometimes leading to secondary amine formation.[3]

-

Palladium (Pd) on Carbon: Pd/C is another effective hydrogenation catalyst. Atomically dispersed palladium catalysts, in particular, have shown high selectivity in nitrile hydrogenations. The structure of the palladium species (single atoms vs. clusters) can be tuned to favor the formation of either primary or secondary amines, offering a high degree of control.[4]

-

Rhodium (Rh) and Ruthenium (Ru): These platinum-group metals are also active for nitrile hydrogenation.[3] While highly effective, they are generally more expensive than nickel-based catalysts and are typically reserved for substrates that are challenging to reduce with other catalysts.

The general mechanism involves the adsorption of both hydrogen and the nitrile group onto the catalyst surface. The C≡N triple bond is sequentially reduced to an imine intermediate (C=N) and then to the final amine (C-N).

Q2: How do I select a catalyst to maximize purity and minimize byproducts?

A2: Achieving high purity (>99%) requires suppressing the formation of key byproducts, primarily the secondary amine formed from the reaction of the intermediate imine with the final product.

-

For High Selectivity to Primary Amine: A catalyst that minimizes the residence time of the intermediate imine on its surface is ideal. Atomically dispersed palladium clusters (Pdn/Support) have been shown to exhibit high selectivity towards primary amines.[4] For traditional catalysts, adding ammonia to the reaction medium can suppress secondary amine formation by competitively reacting with the imine intermediate.[3]

-

Role of Catalyst Support: The support can influence catalyst activity and selectivity. For instance, polymer-supported Raney nickel catalysts have demonstrated high selectivity by potentially altering the microenvironment around the active sites, thereby inhibiting byproduct formation.[5]

-

Lewis Acid Promoters: In some pyrimidine syntheses, the addition of a Lewis acid can enhance reaction rates and yields, although this must be carefully optimized to avoid side reactions.[6]

Q3: What are the critical reaction parameters to control during catalytic hydrogenation?

A3: Beyond the catalyst itself, the reaction conditions are crucial for success. These parameters are interdependent and must be optimized for your specific setup.

| Parameter | Typical Range | Rationale & Expert Insights |

| Hydrogen Pressure | 30 - 100 bar (435 - 1450 psi) | Higher pressure increases the concentration of hydrogen on the catalyst surface, generally leading to faster reaction rates. However, excessively high pressures can sometimes lead to over-reduction of the pyrimidine ring. |

| Temperature | 50 - 150 °C | Reaction kinetics are temperature-dependent. A higher temperature increases the rate but can also promote side reactions and catalyst degradation. An optimal temperature balances reaction speed with selectivity.[7] |

| Catalyst Loading | 1 - 10% w/w (catalyst to substrate) | Higher loading accelerates the reaction but increases cost and can complicate filtration. Start with a lower loading (~2-5%) and increase if the reaction rate is too slow. |

| Solvent Choice | Alcohols (Methanol, Ethanol), Ethers (THF, Dioxane), Amides (DMF, DMAc) | The solvent affects the solubility of the substrate and hydrogen, and can influence catalyst activity. Polar solvents are generally preferred. Using an alcoholic solvent with ammonia is a common strategy to improve selectivity. |

| Agitation Speed | 500 - 1500 RPM | Efficient agitation is critical in a three-phase system (solid catalyst, liquid solvent/substrate, gas hydrogen) to ensure good mass transfer of hydrogen to the catalyst surface. Poor agitation can mimic low catalyst activity. |

Troubleshooting Guide: Common Issues & Solutions

Even with a well-designed protocol, challenges can arise. This guide provides a systematic approach to troubleshooting common problems.

Caption: A logical workflow for troubleshooting common synthesis issues.

Problem 1: My analysis shows significant secondary amine byproducts, reducing the purity of my 2-Pyrimidinepropanamide.

-

Causality: The formation of secondary amines occurs when the primary amine product reacts with the intermediate imine still on the catalyst surface. This is a common issue in nitrile reductions.[4]

-

Troubleshooting Steps:

-

Introduce Ammonia: The most effective method is to saturate the reaction solvent with ammonia gas before adding the catalyst or use an aqueous ammonia solution. Ammonia acts as a competitive inhibitor, reacting with the imine to regenerate the primary amine pathway.[3]

-

Optimize Temperature: Lowering the reaction temperature can sometimes favor the desired hydrogenation pathway over the competing condensation reaction that leads to secondary amines.

-

Increase Hydrogen Pressure: Higher hydrogen availability can accelerate the reduction of the imine to the primary amine, reducing its lifetime on the catalyst surface and its opportunity to react with the product.

-

Change Catalyst: If the problem persists, consider a catalyst known for higher selectivity, such as a supported palladium catalyst.[4]

-

Problem 2: The reaction is very slow, or has stalled completely before full conversion.

-

Causality: This typically points to an issue with catalyst activity or mass transfer limitations. Raney nickel, for example, can lose activity if stored improperly or exposed to catalyst poisons.[8]

-

Troubleshooting Steps:

-

Verify Catalyst Activity: Ensure you are using a fresh, properly activated catalyst. Raney nickel is often stored as a slurry in water or ethanol to prevent oxidation and loss of activity.[8] If the catalyst is old, it may need to be replaced.

-

Check for Poisons: Trace amounts of sulfur, phosphorus, or heavy metals in your starting materials or solvent can poison the catalyst. Purifying the starting nitrile may be necessary.

-

Improve Mass Transfer: Increase the agitation speed to ensure the catalyst is well-suspended and that hydrogen is efficiently transferred from the gas phase to the catalyst surface.

-

Catalyst Regeneration: Some deactivated catalysts can be regenerated. For Raney nickel, this may involve washing with a solvent or a carefully controlled heat treatment under hydrogen.[2]

-

Problem 3: I am observing unreacted starting materials even after extended reaction times.

-

Causality: This indicates that the reaction conditions are not optimal for achieving full conversion.[9]

-

Troubleshooting Steps:

-

Increase Temperature/Pressure: A moderate increase in temperature or hydrogen pressure can often drive the reaction to completion. Monitor the reaction by TLC or HPLC to track progress.

-

Increase Catalyst Loading: If the reaction rate is inherently slow, increasing the amount of catalyst is a straightforward way to increase the number of active sites available.

-

Solvent Choice: The solubility of the starting material can be a limiting factor. Ensure your substrate is fully dissolved at the reaction temperature. If not, consider a different solvent system.[6]

-

Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a risk assessment before starting any chemical reaction.

Protocol 1: General Procedure for Catalytic Hydrogenation using Raney® Nickel

-

Reactor Setup: Charge a high-pressure autoclave reactor with 3-(pyrimidin-2-yl)acrylonitrile and the chosen solvent (e.g., ethanol saturated with ammonia).

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Raney® Nickel slurry (typically 50% in water). The catalyst should be added cautiously as it can be pyrophoric when dry.[1]

-

Inerting: Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen to remove all air.

-

Reaction: Pressurize the reactor with hydrogen to the desired pressure. Begin agitation and heat the reactor to the target temperature.

-

Monitoring: Monitor the reaction progress by observing hydrogen uptake from the gas cylinder. Samples can be taken at intervals (after cooling and depressurizing the reactor) to be analyzed by HPLC, GC, or TLC.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

Protocol 2: Catalyst Filtration and Handling

-

Safety: Raney® Nickel is pyrophoric and must be handled with extreme care. Never allow the catalyst to dry completely in the air.

-

Filtration: Filter the reaction mixture through a pad of Celite® or another filter aid to remove the fine catalyst particles. It is crucial to keep the filter cake wet with solvent at all times to prevent ignition.

-

Washing: Wash the filter cake with additional fresh solvent to recover any entrained product.

-

Quenching: The recovered catalyst should be quenched by slowly and carefully adding it to a large volume of water. Alternatively, for disposal, it can be deactivated by treatment with a dilute acid solution (e.g., acetic acid), which should be done in a well-ventilated fume hood due to hydrogen evolution.

References

-

US5840648A - Catalyst for the manufacture of acrylonitrile and hydrogen cyanide - Google Patents.

-

US3139408A - Process for preparing raney nickel catalyst - Google Patents.

-

Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - NIH.

-

Optimization of solvent and catalyst for pyrimidine-dione synthesis - Benchchem.

-

Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI.

-

PCR Troubleshooting Guide | Thermo Fisher Scientific - SA.

-

Direct Catalytic Hydrogenation of an Acrylonitrile-Butadiene Rubber Latex Using Wilkinson's Catalyst | Request PDF - ResearchGate.

-

Catalyst and solvent free synthesis of pyrano[2,3-d]pyrimidine... - ResearchGate.

-

Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.

-

CA3160031A1 - Production of highly purified 212pb - Google Patents.

-

Overcoming side reactions in pyrimidine synthesis - Benchchem.

-

PCR Troubleshooting Guide - NEB.

-

Raney nickel - Wikipedia.

-

EP0913388A1 - Hydrogenation of nitriles to produce amines - Google Patents.

-

Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH.

-

RANEY® nickel-catalyzed reductive N-methylation of amines with paraformaldehyde: theoretical and experimental study - RSC Publishing.

-

PCR Troubleshooting | Bio-Rad.

-

Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions | Semantic Scholar.

-

PCR Troubleshooting Guide | GenScript.

-

Troubleshooting Molecular Biology Applications - QIAGEN.

Sources

- 1. Raney nickel - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. EP0913388A1 - Hydrogenation of nitriles to produce amines - Google Patents [patents.google.com]

- 4. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US5840648A - Catalyst for the manufacture of acrylonitrile and hydrogen cyanide - Google Patents [patents.google.com]

- 8. US3139408A - Process for preparing raney nickel catalyst - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Overcoming Steric Hindrance in N-Substituted 2-Pyrimidinepropanamide Synthesis

Introduction: The Challenge of the "Deceptive" Linker

Welcome to the technical support center. You are likely here because a standard EDC/HOBt or HATU coupling failed to yield your target N-substituted 2-pyrimidinepropanamide.

While the 3-(pyrimidin-2-yl)propanoic acid scaffold appears flexible, the challenge in synthesizing N-substituted derivatives often arises from a convergence of factors:

-

Steric Bulk of the Amine: If your target N-substituent is bulky (e.g., tert-butyl, ortho-substituted biaryl), the nucleophilic attack on the carbonyl carbon is kinetically retarded.

-

Electronic Deactivation: The pyrimidine ring is electron-deficient. While it is three carbons away, it can influence solubility and potential coordination with metal catalysts or coupling reagents, occasionally leading to non-productive complexes.

-

Aggregation: Pyrimidine derivatives often exhibit strong

-

This guide provides a tiered troubleshooting approach, moving from optimized standard protocols to high-energy "nuclear" options for the most stubborn substrates.

Module 1: Diagnostic & Strategy Selector

Before selecting a reagent, diagnose the severity of your steric hindrance. Use the decision tree below to select the appropriate workflow.

Figure 1: Strategic decision tree for selecting coupling reagents based on amine steric and electronic profiles.

Module 2: The Modern Standard (T3P)

Q: Why did my standard HATU/DIPEA reaction stall? A: HATU is excellent, but the active ester (OAt) formed is bulky. In highly congested systems, the large activating group can add to the steric wall, preventing the amine from approaching. Furthermore, the guanidinium byproduct can sometimes complicate purification of polar pyrimidines.

Q: Why is T3P (Propylphosphonic Anhydride) recommended for this scaffold? A:

-

Low Steric Profile: T3P forms a mixed anhydride intermediate that is less bulky than the HATU/HBTU active esters, allowing easier approach for hindered amines.

-

Solubility: T3P is supplied as a solution (typically 50% in EtOAc or DMF) and its byproducts are water-soluble, which is critical when your pyrimidine product might require aqueous extraction.

-

Epimerization Control: While less critical for the achiral propanoic acid linker, T3P is known for exceptionally low epimerization rates if your amine is chiral.

Protocol A: T3P Coupling

Use this for moderately hindered secondary amines or acyclic tertiary amines.

| Reagent | Equivalents | Role |

| 3-(Pyrimidin-2-yl)propanoic acid | 1.0 equiv | Substrate |

| Amine (R-NH₂) | 1.1 - 1.2 equiv | Nucleophile |

| Base (DIPEA or NMM) | 3.0 - 5.0 equiv | Acid Scavenger |

| T3P (50% w/w in EtOAc/DMF) | 1.5 - 2.0 equiv | Coupling Agent |

| Solvent (EtOAc or 2-MeTHF) | 0.1 - 0.2 M | Reaction Medium |

Step-by-Step:

-

Dissolve the acid and amine in the solvent (Ethyl Acetate is preferred for ease of workup; use DMF if solubility is poor).

-

Cool the mixture to 0 °C.

-

Add the base (DIPEA) dropwise.

-

Add T3P solution dropwise. Note: The reaction is exothermic.[1]

-

Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Workup: Wash with water, sat. NaHCO₃, and brine. The phosphorus byproducts wash away in the aqueous layer.[2]

Module 3: The "Nuclear" Option (Acyl Fluorides)

Q: Protocol A failed. The amine is extremely bulky (e.g., tert-butylamine or 2,6-disubstituted aniline). What now? A: You need to minimize the size of the leaving group on the activated acid. The Acyl Fluoride method is the industry "secret weapon" for this. The fluoride atom is small (low steric demand) and forms a bond with the carbonyl that is highly electrophilic yet stable enough to handle briefly.